Cas no 2172157-75-2 (4-(3,6-dihydro-2H-pyran-4-yl)-3-(trifluoromethoxy)phenol)

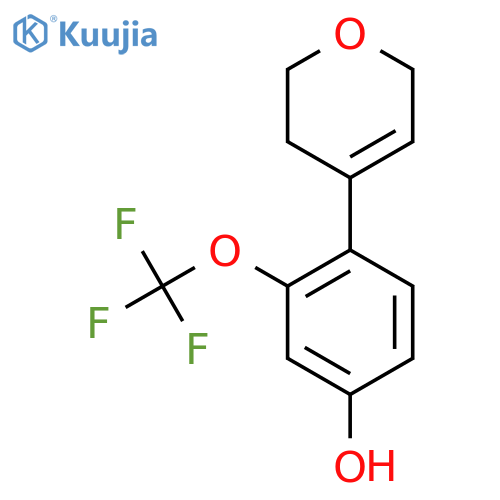

2172157-75-2 structure

商品名:4-(3,6-dihydro-2H-pyran-4-yl)-3-(trifluoromethoxy)phenol

4-(3,6-dihydro-2H-pyran-4-yl)-3-(trifluoromethoxy)phenol 化学的及び物理的性質

名前と識別子

-

- 4-(3,6-dihydro-2H-pyran-4-yl)-3-(trifluoromethoxy)phenol

- 2172157-75-2

- EN300-1586964

-

- インチ: 1S/C12H11F3O3/c13-12(14,15)18-11-7-9(16)1-2-10(11)8-3-5-17-6-4-8/h1-3,7,16H,4-6H2

- InChIKey: UYGZKPCZEMVJLN-UHFFFAOYSA-N

- ほほえんだ: FC(OC1C=C(C=CC=1C1=CCOCC1)O)(F)F

計算された属性

- せいみつぶんしりょう: 260.06602869g/mol

- どういたいしつりょう: 260.06602869g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 18

- 回転可能化学結合数: 2

- 複雑さ: 314

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 38.7Ų

- 疎水性パラメータ計算基準値(XlogP): 2.8

4-(3,6-dihydro-2H-pyran-4-yl)-3-(trifluoromethoxy)phenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1586964-10.0g |

4-(3,6-dihydro-2H-pyran-4-yl)-3-(trifluoromethoxy)phenol |

2172157-75-2 | 10g |

$3622.0 | 2023-06-04 | ||

| Enamine | EN300-1586964-0.25g |

4-(3,6-dihydro-2H-pyran-4-yl)-3-(trifluoromethoxy)phenol |

2172157-75-2 | 0.25g |

$774.0 | 2023-06-04 | ||

| Enamine | EN300-1586964-1000mg |

4-(3,6-dihydro-2H-pyran-4-yl)-3-(trifluoromethoxy)phenol |

2172157-75-2 | 1000mg |

$842.0 | 2023-09-24 | ||

| Enamine | EN300-1586964-0.05g |

4-(3,6-dihydro-2H-pyran-4-yl)-3-(trifluoromethoxy)phenol |

2172157-75-2 | 0.05g |

$707.0 | 2023-06-04 | ||

| Enamine | EN300-1586964-0.5g |

4-(3,6-dihydro-2H-pyran-4-yl)-3-(trifluoromethoxy)phenol |

2172157-75-2 | 0.5g |

$809.0 | 2023-06-04 | ||

| Enamine | EN300-1586964-5.0g |

4-(3,6-dihydro-2H-pyran-4-yl)-3-(trifluoromethoxy)phenol |

2172157-75-2 | 5g |

$2443.0 | 2023-06-04 | ||

| Enamine | EN300-1586964-10000mg |

4-(3,6-dihydro-2H-pyran-4-yl)-3-(trifluoromethoxy)phenol |

2172157-75-2 | 10000mg |

$3622.0 | 2023-09-24 | ||

| Enamine | EN300-1586964-250mg |

4-(3,6-dihydro-2H-pyran-4-yl)-3-(trifluoromethoxy)phenol |

2172157-75-2 | 250mg |

$774.0 | 2023-09-24 | ||

| Enamine | EN300-1586964-5000mg |

4-(3,6-dihydro-2H-pyran-4-yl)-3-(trifluoromethoxy)phenol |

2172157-75-2 | 5000mg |

$2443.0 | 2023-09-24 | ||

| Enamine | EN300-1586964-1.0g |

4-(3,6-dihydro-2H-pyran-4-yl)-3-(trifluoromethoxy)phenol |

2172157-75-2 | 1g |

$842.0 | 2023-06-04 |

4-(3,6-dihydro-2H-pyran-4-yl)-3-(trifluoromethoxy)phenol 関連文献

-

Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789

-

Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860

-

Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146

-

Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915

-

Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240

2172157-75-2 (4-(3,6-dihydro-2H-pyran-4-yl)-3-(trifluoromethoxy)phenol) 関連製品

- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)

- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)

- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)

- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)

- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)

- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)

- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)

- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)

- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量